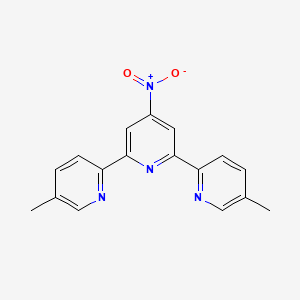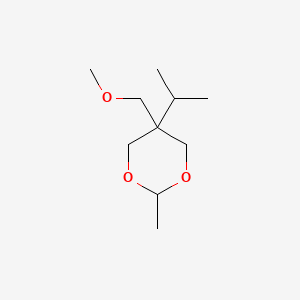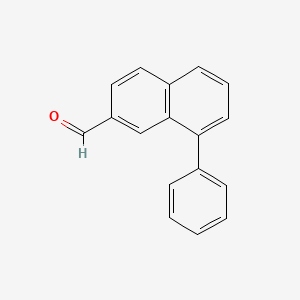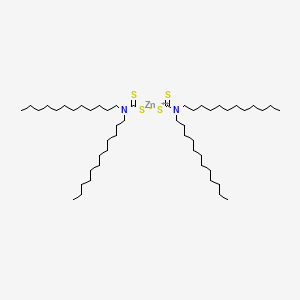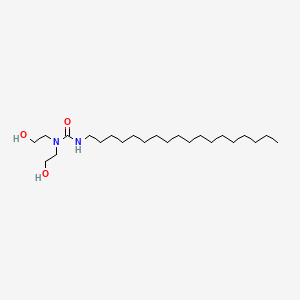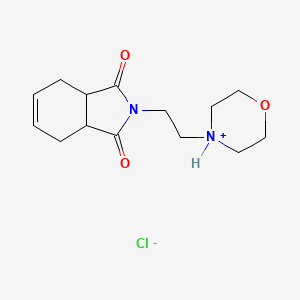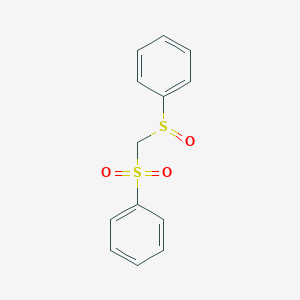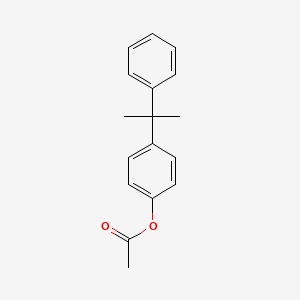
1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,7,11-Tetraoxaspiro(55)undecane, 3-methylene- is an organic compound with the molecular formula C8H12O4 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- typically involves the reaction of appropriate diols with formaldehyde under acidic conditions. The reaction proceeds through the formation of a spiro intermediate, which is then converted to the final product. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted spiro compounds.
Scientific Research Applications
1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, leading to alterations in their function. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3,9-bis(methylene)-
- 3,9-Divinyl-1,5,7,11-tetraoxaspiro(5.5)undecane
Comparison
Compared to similar compounds, 1,5,7,11-Tetraoxaspiro(55)undecane, 3-methylene- is unique due to its specific methylene group at the 3-position
Properties
CAS No. |
57516-73-1 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-methylidene-1,5,7,11-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C8H12O4/c1-7-5-11-8(12-6-7)9-3-2-4-10-8/h1-6H2 |
InChI Key |
OGWFRFMHFVZWTI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COC2(OCCCO2)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


